6-Oxo-3-prop-1-en-2-ylheptanenitrile
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Overview
Description
6-Oxo-3-prop-1-en-2-ylheptanenitrile is an organic compound with the molecular formula C10H15NO It is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-3-prop-1-en-2-ylheptanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-prop-1-en-2-ylheptanenitrile and an oxidizing agent.
Oxidation Reaction: The key step in the synthesis is the oxidation of 3-prop-1-en-2-ylheptanenitrile to introduce the ketone group. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-3-prop-1-en-2-ylheptanenitrile can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid group.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Ammonia (NH3) or primary amines (R-NH2) under mild heating.
Major Products Formed
Oxidation: 6-Oxo-3-prop-1-en-2-ylheptanoic acid.
Reduction: 6-Hydroxy-3-prop-1-en-2-ylheptanenitrile.
Substitution: 6-Oxo-3-prop-1-en-2-ylheptanamide.
Scientific Research Applications
6-Oxo-3-prop-1-en-2-ylheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxo-3-prop-1-en-2-ylheptanenitrile involves its interaction with specific molecular targets. The ketone and nitrile groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Oxo-3-prop-1-en-2-ylhexanenitrile: Similar structure but with a shorter carbon chain.
6-Oxo-3-prop-1-en-2-ylheptanoic acid: Oxidized form with a carboxylic acid group.
6-Hydroxy-3-prop-1-en-2-ylheptanenitrile: Reduced form with an alcohol group.
Uniqueness
6-Oxo-3-prop-1-en-2-ylheptanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
6-oxo-3-prop-1-en-2-ylheptanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)10(6-7-11)5-4-9(3)12/h10H,1,4-6H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWKKDUYCIPQFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(=O)C)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369221 |
Source
|
Record name | 4-methyl-3-(3-oxobutyl)pent-4-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131447-88-6 |
Source
|
Record name | 4-methyl-3-(3-oxobutyl)pent-4-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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